(4-ethyl-1,4-diazepan-1-yl)-[8-methyl-2-(1H-pyrazol-4-yl)quinolin-4-yl]methanone
Overview
Description
(4-ethyl-1,4-diazepan-1-yl)-[8-methyl-2-(1H-pyrazol-4-yl)quinolin-4-yl]methanone is a complex organic compound that features a unique structure combining a diazepane ring, a pyrazole ring, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethyl-1,4-diazepan-1-yl)-[8-methyl-2-(1H-pyrazol-4-yl)quinolin-4-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is often synthesized via the condensation of hydrazine with a 1,3-dicarbonyl compound.
Construction of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reactions: The final step involves coupling the diazepane, pyrazole, and quinoline moieties using suitable coupling agents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(4-ethyl-1,4-diazepan-1-yl)-[8-methyl-2-(1H-pyrazol-4-yl)quinolin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
(4-ethyl-1,4-diazepan-1-yl)-[8-methyl-2-(1H-pyrazol-4-yl)quinolin-4-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of (4-ethyl-1,4-diazepan-1-yl)-[8-methyl-2-(1H-pyrazol-4-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(4-ethyl-1,4-diazepan-1-yl)-[8-methyl-2-(1H-pyrazol-4-yl)quinolin-4-yl]methanone: shares similarities with other diazepane and quinoline derivatives, such as:
Uniqueness
- The combination of the diazepane, pyrazole, and quinoline moieties in a single molecule is unique, providing a distinct set of chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(4-ethyl-1,4-diazepan-1-yl)-[8-methyl-2-(1H-pyrazol-4-yl)quinolin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-3-25-8-5-9-26(11-10-25)21(27)18-12-19(16-13-22-23-14-16)24-20-15(2)6-4-7-17(18)20/h4,6-7,12-14H,3,5,8-11H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZGTDOYWSIYLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCN(CC1)C(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CNN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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